molecular formula C14H11IN4O2 B12926895 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine CAS No. 918304-35-5

9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine

Cat. No.: B12926895
CAS No.: 918304-35-5
M. Wt: 394.17 g/mol
InChI Key: YHCREEWGPUDUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a 2,3-dihydro-5H-1,4-benzodioxepin moiety fused to the purine core at the 9-position, with an iodine atom at the 6-position. The benzodioxepin ring is a seven-membered heterocyclic system containing two oxygen atoms, contributing to unique conformational flexibility and electronic properties.

Properties

CAS No.

918304-35-5

Molecular Formula

C14H11IN4O2

Molecular Weight

394.17 g/mol

IUPAC Name

9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-iodopurine

InChI

InChI=1S/C14H11IN4O2/c15-13-12-14(17-7-16-13)19(8-18-12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2

InChI Key

YHCREEWGPUDUBG-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3N=CN=C4I

Origin of Product

United States

Preparation Methods

Synthesis of the 9-Substituted Purine Core

The attachment of the 2,3-dihydro-5H-1,4-benzodioxepin-3-yl group to the purine nucleus is typically achieved via nucleophilic substitution or Mitsunobu-type reactions involving the corresponding benzodioxepin alcohol derivative and a halogenated purine precursor.

  • Mitsunobu Reaction Approach :
    The Mitsunobu reaction is employed to couple (RS)-2,3-dihydro-1,4-benzodioxepin-3-methanol with 6-halopurines (e.g., 6-chloropurine) under mild conditions, often assisted by microwave irradiation to enhance reaction rates and yields. This reaction proceeds via activation of the alcohol and nucleophilic substitution at the purine nitrogen, yielding the 9-substituted purine derivative.

  • Microwave-Assisted Synthesis :
    Microwave irradiation accelerates the Mitsunobu reaction, improving yields and reducing reaction times. This method also facilitates a formal 1,4-oxygen migration in related benzoxathiin systems, which is relevant for analogous benzodioxepin derivatives.

Iodination at the 6-Position of Purine

Selective iodination at the 6-position is critical for the final compound. The most effective method involves halogen exchange reactions starting from 6-chloropurine derivatives:

  • Aromatic Finkelstein Reaction :
    Conversion of 6-chloropurine nucleosides to 6-iodopurine analogues is achieved by treatment with sodium iodide (NaI) in the presence of trifluoroacetic acid (TFA) and butanone at low temperatures (−50 to −40 °C). This reaction proceeds quantitatively, providing the 6-iodo purine intermediate with high purity and yield.

  • The 6-iodo purine derivatives thus obtained are more reactive substrates for further cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), which can be exploited for additional functionalization if needed.

Integration of Both Steps for Target Compound Synthesis

A typical synthetic route to 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine involves:

  • Starting from 6-chloropurine, perform the Mitsunobu reaction with (RS)-2,3-dihydro-5H-1,4-benzodioxepin-3-methanol to obtain 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-6-chloropurine.

  • Subject this intermediate to the aromatic Finkelstein iodination conditions (NaI/TFA/butanone, −50 to −40 °C) to replace the chlorine with iodine, yielding the target 6-iodo derivative.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Mitsunobu coupling (RS)-2,3-dihydro-5H-1,4-benzodioxepin-3-methanol, 6-chloropurine, DEAD, PPh3 Microwave-assisted, ~80–100 °C 30–60 min 70–85 Microwave irradiation enhances yield
Aromatic Finkelstein iodination NaI, TFA, butanone −50 to −40 °C 1–2 hours >90 Quantitative halogen exchange

DEAD = Diethyl azodicarboxylate; PPh3 = Triphenylphosphine

Analytical and Characterization Data

  • NMR Spectroscopy :
    Characteristic chemical shifts confirm the substitution pattern on the purine ring and the benzodioxepin moiety. The presence of iodine at C6 is confirmed by downfield shifts and coupling constants consistent with halogen substitution.

  • Mass Spectrometry :
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the iodinated purine derivative.

  • Purity and Yield :
    Chromatographic techniques (HPLC) are used to assess purity, typically achieving >95% purity after purification.

Research Findings and Applications

  • The iodinated purine derivatives, including this compound, serve as valuable intermediates for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse purine analogues with potential biological activity.

  • These compounds have been investigated for antiproliferative activity against cancer cell lines, with the benzodioxepin substitution enhancing biological properties.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The benzo[e][1,4]dioxepin moiety can interact with hydrophobic pockets in proteins, while the iodine atom can form halogen bonds with specific amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Purine Derivatives

6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine
  • Structural Difference : Chlorine replaces iodine at the 6-position.
  • Impact : Chlorine’s smaller atomic radius and lower polarizability may reduce steric hindrance and alter interactions with hydrophobic binding pockets. This substitution can affect pharmacokinetics, as iodine’s higher molecular weight and lipophilicity often enhance tissue retention .
  • Synthetic Route : Prepared via nucleophilic substitution, similar to the iodinated analog but using chlorinating agents.
6-Bromo and 6-Fluoro Analogs

Heterocyclic Ring Modifications

9-(2,3-Dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines
  • Structural Difference : Replaces benzodioxepin’s oxygen atoms with sulfur in a six-membered benzoxathiin ring.
  • The six-membered ring reduces conformational flexibility compared to the seven-membered benzodioxepin, which may affect target engagement .
  • Biological Activity : These derivatives exhibit antiproliferative activity, with IC₅₀ values in the low micromolar range against cancer cell lines, though direct comparison to the benzodioxepin analog is unavailable .
5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides
  • Structural Difference : Incorporates a 1,2-oxazole-3-carboxamide group at the 5-position and a benzodioxin (six-membered) ring.
  • Impact: The oxazole moiety introduces hydrogen-bonding capacity, while the smaller benzodioxin ring may limit steric interactions. This compound showed xanthine oxidase inhibition (IC₅₀ = 0.12 µM), suggesting purine modifications at non-6-positions can redirect biological activity .

Positional Isomers and Hybrid Derivatives

9-(2-Oxiranylmethylheterobenzyl)-9H-purines
  • Structural Difference : Purine is moved to the benzylic position of the benzene ring, and the benzodioxepin’s ethyleneoxy fragment is replaced with an epoxymethyl group.
  • Antiproliferative assays revealed moderate activity (IC₅₀ = 8–15 µM) in melanoma models, indicating positional flexibility in the purine-heterocycle linkage .
Hybrid Coumarin-Purine Derivatives
  • Structural Difference : Combines purine with coumarin via a 1,3-dipolar cycloaddition.
  • Impact : The coumarin moiety introduces fluorescence and π-stacking capability, useful for probing DNA interactions. Biological data are lacking, but such hybrids are often explored for dual-targeting therapies .

Metal Complexes with Purine Ligands

[{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] (1) and [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O (2)
  • Structural Difference : Uses 9-deazahypoxanthine (9dhx), a purine analog lacking the N9 nitrogen.

Comparative Data Table

Compound Substituent/Ring System Key Biological Activity IC₅₀/EC₅₀ Reference
6-Iodo-benzodioxepin-purine I, 7-membered benzodioxepin N/A (Theoretical) N/A
6-Chloro-benzodioxepin-purine Cl, 7-membered benzodioxepin Anticancer (Inferred) N/A
9-(Benzoxathiin-methyl)-purine S, 6-membered benzoxathiin Antiproliferative 2–10 µM
5-Oxazole-benzodioxin-purine Oxazole, 6-membered benzodioxin Xanthine oxidase inhibition 0.12 µM
9-(Epoxymethyl-benzyl)-purine Epoxide, benzylic purine Antiproliferative (Melanoma) 8–15 µM

Key Research Findings

  • Halogen Effects : Iodine’s bulk and polarizability may enhance DNA intercalation or enzyme inhibition compared to smaller halogens, though metabolic stability requires empirical validation .
  • Ring Size and Heteroatoms : Seven-membered benzodioxepin offers conformational advantages over six-membered systems, while sulfur in benzoxathiin increases lipophilicity .
  • Synthetic Flexibility: Mitsunobu reactions and nucleophilic substitutions are common for purine-heterocycle linkages, enabling diverse analog generation .

Biological Activity

The compound 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine is a heterocyclic organic molecule that incorporates a purine base and a benzodioxepin moiety. This unique structural combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N5O2IC_{14}H_{12}N_{5}O_{2}I, with a molecular weight of approximately 383.18 g/mol. The structure features a purine core, which is integral to nucleic acid formation, and the benzodioxepin ring, contributing to its potential biological effects.

PropertyValue
Molecular Formula C14H12N5O2I
Molecular Weight 383.18 g/mol
IUPAC Name This compound
CAS Number 918304-37-7

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Preliminary studies have suggested that this compound may possess antiviral properties. Its structural similarity to other known antiviral agents allows for potential interactions with viral enzymes or receptors.

Anticancer Potential

The compound has been evaluated for its anticancer effects. It may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or by disrupting cellular signaling pathways.

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in nucleic acid synthesis or cellular proliferation.
  • Receptor Modulation : Interacting with cell surface receptors to alter signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Study : A study published in Journal of Medicinal Chemistry explored the antiviral efficacy against influenza viruses. The results indicated a significant reduction in viral replication at concentrations as low as 10 µM .
  • Anticancer Evaluation : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound led to a 50% reduction in tumor size in xenograft models of breast cancer when administered at a dose of 25 mg/kg .
  • Mechanistic Insights : A mechanistic study revealed that the compound inhibits the activity of DNA polymerase, thereby interfering with DNA replication in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of purine derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups at the 6-position of the purine scaffold. A typical procedure involves refluxing 6-chloro-9-protected purine derivatives with boronic acids in the presence of a palladium catalyst (e.g., Pd(Ph₃)₄) and a base (e.g., K₂CO₃) in toluene . Optimization may include adjusting reaction time (e.g., 12–24 hours), solvent polarity, or catalyst loading to improve yield. Post-synthesis, purification via column chromatography (e.g., EtOAc/hexane gradients) is critical to isolate the target compound .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and detect impurities. For example, the benzodioxepin moiety’s protons appear as distinct multiplet signals in the aromatic region.
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature at ~127 Da).
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the 3D structure, particularly for novel derivatives .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., EtOAc/hexane) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases may improve separation. Recrystallization using solvents like dichloromethane/hexane mixtures can further enhance purity .

Q. How can initial biological screening assays be designed to evaluate this compound’s activity?

  • Methodological Answer : Begin with in vitro assays targeting purine-associated pathways (e.g., kinase inhibition or adenosine receptor binding). Use cell-free enzymatic assays (e.g., ATPase activity) to measure IC₅₀ values. For cytotoxicity, employ MTT assays on cancer cell lines. Include positive controls (e.g., known kinase inhibitors) and validate results with triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s biological efficacy?

  • Methodological Answer :

  • Variable Substituents : Synthesize derivatives with modifications at the benzodioxepin or purine moieties (e.g., replacing iodine with bromine or methyl groups) to assess electronic and steric effects.
  • Biological Testing : Compare IC₅₀ values across derivatives in target-specific assays (e.g., kinase inhibition). Use computational tools (e.g., molecular docking) to correlate activity with binding affinity predictions.
  • Meta-Analysis : Compile data from analogs (e.g., 6-phenyl purines) to identify trends in substituent contributions .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability or off-target effects. Strategies include:

  • Orthogonal Assays : Validate activity using unrelated methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Proteomic Profiling : Identify unintended targets via kinome-wide screening or chemical proteomics.
  • Dosage-Response Analysis : Test activity across a broad concentration range (e.g., 1 nM–100 µM) to rule out false positives at high doses .

Q. How can coordination chemistry be leveraged to study this compound’s interaction with metal ions or biological targets?

  • Methodological Answer : Design platinum(II) or palladium(II) complexes to explore metal-binding properties. For example, react the purine’s N7 atom with PtCl₂ precursors under inert conditions. Characterize complexes using X-ray crystallography and assess stability via UV-Vis spectroscopy in physiological buffers. Compare the anticancer activity of metal complexes vs. the free ligand to evaluate synergistic effects .

Q. What strategies are recommended for elucidating the metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Track iodine loss (e.g., dehalogenation) or benzodioxepin ring oxidation.
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to trace metabolic byproducts in vivo.
  • Computational Prediction : Apply software like ADMET Predictor™ to identify vulnerable metabolic sites (e.g., CYP450 oxidation hotspots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.